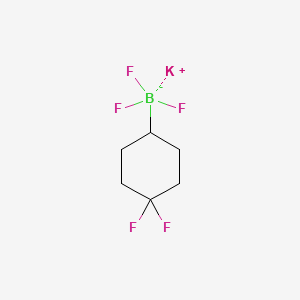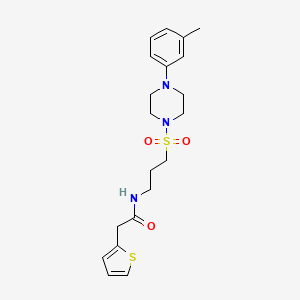
3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. This particular compound is not directly mentioned in the provided papers, but it shares structural similarities with various sulfonamide derivatives that have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial properties .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide core. For example, the synthesis of 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides involves the creation of novel compounds with potential anticancer activity . Similarly, the synthesis of 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamides as urease inhibitors involves the formation of Schiff bases . These methods could provide insights into the potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a chloro substituent and the indolinone moiety, as seen in related compounds, suggests that the compound of interest may interact with biological targets through hydrogen bonding and hydrophobic interactions . The molecular structure is often analyzed using computational methods to predict the activity of these compounds against various enzymes or receptors.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the formation of Schiff bases is a common reaction for these compounds, which can lead to the development of potent urease inhibitors . The reactivity of the sulfonamide group also allows for further chemical modifications, which can enhance the biological activity or specificity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological efficacy and pharmacokinetic profile. For example, the introduction of a thien-2-ylcarbonyl moiety can significantly affect the antiproliferative activity of the compound . The metabolic stability of these compounds is also a critical factor, as it determines their half-life and potential as a therapeutic agent .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
Compounds derived from 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. The antimicrobial results indicated that certain derivatives were highly effective against various strains. In the realm of anticancer research, these compounds displayed significant activity against several cancer cell lines, including HCT116 and RAW 264.7, showcasing their potential as therapeutic agents (Kumar et al., 2014).
Carbonic Anhydrase Inhibitors
Derivatives have also been investigated for their ability to inhibit carbonic anhydrase (CA), a critical enzyme involved in various physiological processes including respiration, acid-base balance, and CO2 transport. Studies have shown that these sulfonamide derivatives exhibit potent inhibitory effects on different isoforms of human carbonic anhydrase, which is of significant interest for treating conditions like glaucoma, epilepsy, obesity, and cancer (Sethi et al., 2013).
Urease Inhibition
Research focused on the identification of potent urease inhibitors revealed that certain derivatives of this compound demonstrated excellent anti-urease activity. These findings are pivotal for developing treatments for gastrointestinal disorders, including gastric and peptic ulcers, as well as hepatic encephalopathy, highlighting the versatility and therapeutic potential of these compounds (Irshad et al., 2021).
Anticancer Activity and Molecular Modelling
Further studies into the structural aspects and biological activities of these compounds have shown significant promise in anticancer applications. Molecular modeling and synthesis efforts have led to the development of derivatives with specific anticancer activity, alongside insights into their mechanism of action at the molecular level, offering avenues for the design of targeted cancer therapies (Eldehna et al., 2017).
Eigenschaften
IUPAC Name |
3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-19-15-7-6-13(8-11(15)9-16(19)20)18-23(21,22)14-5-3-4-12(17)10-14/h3-8,10,18H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGDKTKFDXIDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

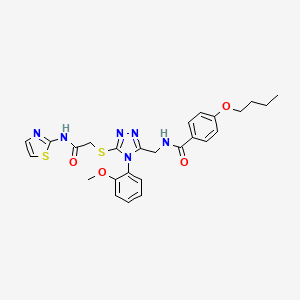
![2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016561.png)
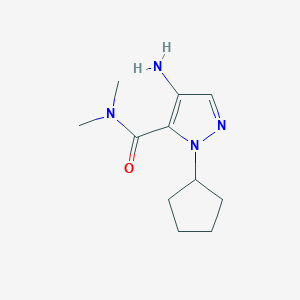
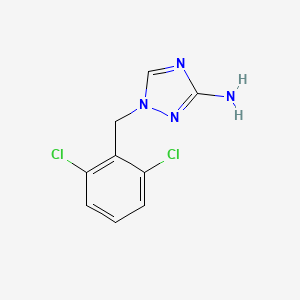
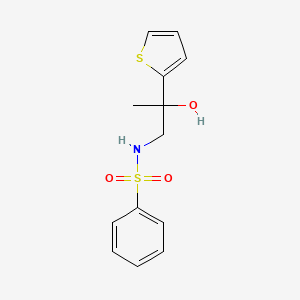
![N-(2,3-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016569.png)
![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3016570.png)
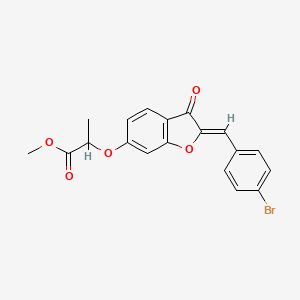
![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B3016574.png)
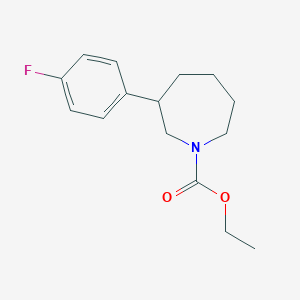
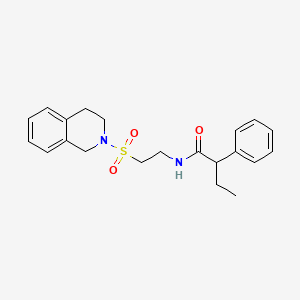
![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3016580.png)
